molecular formula C7H14ClN B3024957 1-(1-Chloropropan-2-yl)pyrrolidine CAS No. 58414-76-9

1-(1-Chloropropan-2-yl)pyrrolidine

Cat. No.: B3024957
CAS No.: 58414-76-9
M. Wt: 147.64 g/mol
InChI Key: YZSFPUQIKOUVRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

“1-(1-Chloropropan-2-yl)pyrrolidine” is classified as a hazardous chemical. It has a signal word of “Danger” and is classified as 6.1. The precautionary statements include P201-P202-P261-P264-P270-P271-P280-P302+P352-P304+P340-P308+P313-P310-P330-P361-P403+P233-P405-P501. The hazard statements include H301-H311-H331-H341 .

Future Directions

The future directions for “1-(1-Chloropropan-2-yl)pyrrolidine” could involve further exploration and experimentation due to its unique structure and properties. It could also involve the design of new pyrrolidine compounds with different biological profiles .

Preparation Methods

The synthesis of 1-(1-Chloropropan-2-yl)pyrrolidine typically involves the reaction of pyrrolidine with 1-chloropropane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction .

In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to enhance the efficiency and yield of the compound. These methods allow for better control over reaction conditions and can be scaled up for large-scale production .

Chemical Reactions Analysis

1-(1-Chloropropan-2-yl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically results in the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of secondary amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common for this compound, where the chlorine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Mechanism of Action

The mechanism of action of 1-(1-Chloropropan-2-yl)pyrrolidine involves its interaction with specific molecular targets and pathways within cells. It may act on neurotransmitter receptors or enzymes involved in signal transduction pathways, leading to changes in cellular function and behavior. The exact molecular targets and pathways can vary depending on the specific application and context of its use.

Comparison with Similar Compounds

1-(1-Chloropropan-2-yl)pyrrolidine can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(1-chloropropan-2-yl)pyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClN/c1-7(6-8)9-4-2-3-5-9/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZSFPUQIKOUVRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCl)N1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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